molecular formula C13H18FN3O B1526966 1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 1275755-68-4

1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B1526966
CAS No.: 1275755-68-4
M. Wt: 251.3 g/mol
InChI Key: LDDJAMLPWPLWDV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₈FN₃O
Molecular Weight: 251.3 g/mol
Structural Features:

  • Contains a 1,4-diazepane (7-membered ring with two nitrogen atoms) core.
  • Substituted at the 4-position with a 2-amino-4-fluorophenyl group.
  • A ketone group (ethanone) is attached to the diazepane nitrogen .

Applications:
Primarily used in research settings (e.g., as a ligand for receptor studies or antimicrobial agent development) .

Properties

IUPAC Name

1-[4-(2-amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-10(18)16-5-2-6-17(8-7-16)13-4-3-11(14)9-12(13)15/h3-4,9H,2,5-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDJAMLPWPLWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one, with the CAS number 1275755-68-4, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18FN3O
  • Molecular Weight : 251.3 g/mol
  • Structure : The compound features a diazepane ring and an amino group substituted with a fluorophenyl moiety, which may influence its pharmacological profile.

Biological Activity Overview

The biological activity of 1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : It has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma), with reported IC50 values indicating effective cytotoxicity.
Cell Line IC50 (µM) Mechanism of Action
MCF-710.25 ± 2.5Induces apoptosis and cell cycle arrest
HepG23.84 ± 0.54Inhibits HDAC activity, promoting apoptosis

The compound's ability to induce apoptosis was confirmed through assays such as the Acridine Orange/Ethidium Bromide dual staining assay .

2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects:

  • Dopamine Transporter Inhibition : It has been noted for its potential as a dopamine transporter (DAT) inhibitor, which could be beneficial in treating conditions related to dopaminergic dysregulation .

The mechanisms underlying the biological activities of this compound are still being explored. However, it is hypothesized that:

  • The fluorophenyl moiety enhances binding affinity to various receptors and enzymes involved in cancer progression and neuropharmacological pathways.
  • The presence of the diazepane ring may contribute to its interaction with GABA receptors, influencing neuroactivity.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Efficacy Study : A recent study evaluated the anticancer effects of various derivatives of similar compounds, highlighting the importance of specific functional groups in enhancing activity against cancer cell lines .
  • Neuropharmacology Research : Research on related compounds suggests that modifications in the diazepane structure can significantly affect DAT affinity and selectivity .

Scientific Research Applications

Medicinal Chemistry

The primary application of 1-[4-(2-amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one lies in its potential as a pharmacological agent. Its structural similarity to known psychoactive compounds suggests possible uses in treating neurological disorders.

Case Study: Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the efficacy of various diazepane derivatives, highlighting the importance of substituents like fluorine in enhancing bioactivity .

Neuroscience Research

This compound may also be investigated for its effects on neurotransmitter systems. The presence of the amino group can influence interactions with serotonin and dopamine receptors, making it a candidate for studies on mood regulation and anxiety disorders.

Data Table: Neurotransmitter Interaction Studies

CompoundTarget ReceptorEffectReference
Diazepan Derivative ASerotonin 5-HT1AAgonist
Diazepan Derivative BDopamine D2Antagonist
1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-oneTBDTBDOngoing

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to modify functional groups for desired chemical properties.

Case Study: Synthesis Pathways
A recent publication detailed several synthetic routes to obtain this compound, emphasizing its utility in creating libraries of analogs for biological testing . The synthesis often involves multi-step reactions starting from commercially available precursors.

Biological Studies

The compound's non-ionic nature makes it suitable for use as a buffering agent in biological assays, particularly in cell culture environments where pH stability is crucial.

Application Example: Cell Culture Buffering
In cell culture studies, maintaining optimal pH levels is essential for cellular function. The compound has been tested as a buffering agent within a pH range of 6 to 8.5, demonstrating effectiveness in stabilizing cellular environments during experiments .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs

Compound Name Core Structure Substituents/Modifications Molecular Weight Reference
1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one (Target Compound) 1,4-Diazepane + ethanone 2-Amino-4-fluorophenyl 251.3
1-(4-Fluorophenyl)-4-(4-(pyrimidin-2-yl)-1,4-diazepan-1-yl)butan-1-one 1,4-Diazepane + butanone Pyrimidin-2-yl, 4-fluorophenyl 504.1 (as dihydrobromide)
N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide 1,4-Diazepane + benzamide 3-Cyanophenyl, thiophen-3-yl, butyl chain ~465.5
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-1,4-diazepan-1-yl}-2-(2-fluorophenyl)ethan-1-one 1,4-Diazepane + ethanone 4-Chlorophenyl-pyrazole, 2-fluorophenyl ~400.8

Key Observations :

  • The target compound’s smaller size (251.3 g/mol) compared to analogs like the pyrimidine derivative (504.1 g/mol) may enhance bioavailability .

Key Observations :

  • Yields for diazepane derivatives vary widely (33–48%), influenced by purification complexity and salt formation .
  • The target compound’s synthesis likely shares steps like amine coupling and chromatography with analogs .
Pharmacological Activity

Key Observations :

  • Diazepane derivatives exhibit diverse activities, from antimicrobial () to antifungal ().
  • The target compound’s 2-amino-4-fluorophenyl group may enhance binding to amine-sensitive targets (e.g., kinases or GPCRs) .

Key Observations :

  • Diazepane analogs with halogenated aryl groups (e.g., 4-fluorophenyl) often show moderate acute toxicity (Category 4: harmful if swallowed/inhaled) .
  • The target compound’s safety profile remains uncharacterized, necessitating caution in handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one

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